(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide
CAS No.:
Cat. No.: VC13479531
Molecular Formula: C12H16ClFN2O
Molecular Weight: 258.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClFN2O |
|---|---|
| Molecular Weight | 258.72 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethylpropanamide |
| Standard InChI | InChI=1S/C12H16ClFN2O/c1-3-16(12(17)8(2)15)7-9-10(13)5-4-6-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 |
| Standard InChI Key | LBBWWGGKAZGFCD-QMMMGPOBSA-N |
| Isomeric SMILES | CCN(CC1=C(C=CC=C1Cl)F)C(=O)[C@H](C)N |
| SMILES | CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N |
| Canonical SMILES | CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a propionamide backbone with a stereogenic center at the C2 position (S-configuration). Key structural elements include:
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N-Ethyl group: Introduces hydrophobicity and influences receptor binding.
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2-Chloro-6-fluoro-benzyl moiety: Enhances electronic and steric interactions due to halogen substituents.
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Primary amine: Potential site for derivatization or salt formation.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClFN₂O | |
| Molecular Weight | 258.72 g/mol | |
| XLogP | 2.3 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 55.5 Ų |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step routes emphasizing stereochemical control. Key methodologies include:
Key Synthetic Pathways
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Amide Coupling: Reacting (S)-2-amino-propionic acid derivatives with 2-chloro-6-fluoro-benzylamine and ethylating agents.
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Halogenation: Introducing chloro and fluoro groups via electrophilic aromatic substitution or directed ortho-metalation .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | (S)-2-Amino-propionic acid, DCC, HOBt, DCM | 65% | |
| 2 | Ethyl bromide, K₂CO₃, DMF, 50°C | 78% | |
| 3 | Purification: Column chromatography (SiO₂, EtOAc/hexane) | - |
Industrial-Scale Considerations
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Solvent Optimization: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their balance of polarity and boiling points .
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Catalysts: N-Methylmorpholine (NMM) enhances reaction rates in anhydrous conditions .
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
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Epilepsy: Structural analogs are under investigation for broad-spectrum antiseizure activity .
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Neuropathic Pain: Amide derivatives modulate glutamate uptake via EAAT2 potentiation .
Antimicrobial Agents
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The 2-chloro-6-fluoro substitution pattern enhances membrane permeability, improving efficacy against Gram-positive pathogens .
Future Research Directions
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Mechanistic Studies: Elucidate targets via molecular docking and in vitro binding assays.
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ADME Profiling: Assess bioavailability, metabolic stability, and blood-brain barrier penetration.
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Structural Analog Synthesis: Explore substituent effects on potency and selectivity.
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